3-(2-(4-Iodophenoxy)ethyl)thiophene
Description
3-(2-(4-Iodophenoxy)ethyl)thiophene is a thiophene derivative featuring a thiophene ring substituted with an ethyl chain terminated by a 4-iodophenoxy group. This compound belongs to the broader class of functionalized thiophenes, which are pivotal in medicinal chemistry, materials science, and organic synthesis due to their electronic properties and bioactivity .
Properties
IUPAC Name |
3-[2-(4-iodophenoxy)ethyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IOS/c13-11-1-3-12(4-2-11)14-7-5-10-6-8-15-9-10/h1-4,6,8-9H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHHRYWZFUZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC2=CSC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-(4-Iodophenoxy)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-(4-Iodophenoxy)ethyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-(4-Iodophenoxy)ethyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-(2-(4-Iodophenoxy)ethyl)thiophene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
(i) Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate potassium salt
- Structure: Features a selenoureido group and methyl substituents on the thiophene ring.
- Synthesis : Acid-base cyclization yields this compound with a molecular weight of 447.45 g/mol and decomposition at 188–189°C .
- Key Differences: The absence of iodine and presence of selenium in the selenoureido group differentiate its reactivity and electronic properties.
(ii) 3-(2-Chloro-2-phenylethyl)thiophene
- Structure : Contains a chlorine-substituted ethyl-phenylethyl group.
- Synthesis : Derived from metronidazole analogs via nucleophilic substitution .
- Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to iodine may result in reduced steric hindrance and altered biological interactions.
(iii) 3-Methyl-4-(4-iododiethoxy)thiophene
- Structure : Includes a diethoxy chain and methyl group on the thiophene ring.
- Synthesis : Prepared via iodination of ethoxy-substituted precursors .
- Key Differences: The diethoxy linker introduces greater conformational flexibility compared to the rigid ethyl-phenoxy chain in the target compound.
Physicochemical and Spectroscopic Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
3-(2-(4-Iodophenoxy)ethyl)thiophene is a compound of interest due to its unique chemical structure and potential biological activities. The presence of iodine and the thiophene ring suggests that it may have significant interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiophene ring, an ethyl chain, and a 4-iodophenoxy substituent, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound is influenced by its chemical structure. Various studies indicate that the compound may exhibit:
- Antimicrobial properties : Potential activity against various bacterial strains.
- Anticancer effects : Inhibition of cancer cell proliferation in specific cancer types.
- Hormonal modulation : Interaction with estrogen receptors, suggesting possible applications in breast cancer therapies.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Activity :
A study assessed the antimicrobial properties of various iodinated compounds, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. -
Anticancer Effects :
Research published in the Journal of Organic Chemistry highlighted the anticancer properties of related thiophene derivatives. The study found that compounds with similar structures inhibited the growth of tamoxifen-resistant breast cancer cell lines through selective action on estrogen receptors . Although specific data for this compound was not provided, the structural similarities suggest potential efficacy. -
Hormonal Modulation :
A study on selective human estrogen receptor partial agonists (ShERPAs) revealed that certain benzothiophene derivatives exhibited nanomolar potency in inhibiting breast cancer cell growth while minimizing estrogenic effects on other tissues. This suggests that this compound could be explored for similar applications due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
